molecular formula C9H18Cl2F2N2O2 B13637073 Ethyl2,2-difluoro-3-(piperazin-1-yl)propanoatedihydrochloride

Ethyl2,2-difluoro-3-(piperazin-1-yl)propanoatedihydrochloride

Cat. No.: B13637073
M. Wt: 295.15 g/mol
InChI Key: MJQLYBJJXVBRKW-UHFFFAOYSA-N
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Description

This compound is known for its unique structure, which includes a piperazine ring and two fluorine atoms, making it an ideal tool for various applications, including synthesis, mechanistic studies, and biochemical and physiological investigations.

Preparation Methods

The synthesis of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride involves a two-step process:

    Reaction of Ethyl 2,2-difluoro-3-oxopropanoate with Piperazine: This reaction is carried out in the presence of a base, such as sodium hydroxide, to form ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate.

    Formation of Dihydrochloride Salt: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate.

Chemical Reactions Analysis

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is not yet fully understood. it is believed to act as a reversible inhibitor of enzymes and proteins. The compound is thought to bind to the active site of the enzyme or protein, blocking the substrate from binding and preventing the enzyme or protein from catalyzing the reaction.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:

    3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds have been studied for their antibacterial activity and have a similar piperazine ring structure.

    Indole Derivatives: These compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Oxadiazolopiperazine Derivatives: These compounds have shown protein kinase inhibition activity and have a similar piperazine moiety.

The uniqueness of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride lies in its fluorinated structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H18Cl2F2N2O2

Molecular Weight

295.15 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-piperazin-1-ylpropanoate;dihydrochloride

InChI

InChI=1S/C9H16F2N2O2.2ClH/c1-2-15-8(14)9(10,11)7-13-5-3-12-4-6-13;;/h12H,2-7H2,1H3;2*1H

InChI Key

MJQLYBJJXVBRKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1CCNCC1)(F)F.Cl.Cl

Origin of Product

United States

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